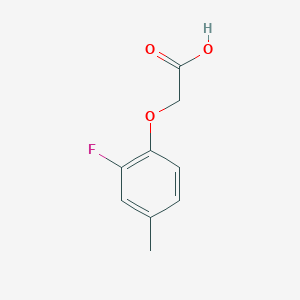

2-(2-fluoro-4-methylphenoxy)acetic acid

Description

Contextualization of Phenoxyacetic Acid Derivatives in Contemporary Chemistry

Phenoxyacetic acid and its derivatives represent a significant and enduring class of organic compounds. nih.gov Historically, they are recognized for their widespread use as herbicides, with prominent examples like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) playing crucial roles in agriculture. mdpi.comwaterquality.gov.au The basic structure, consisting of a phenyl ring linked to an acetic acid moiety through an ether bond, provides a versatile scaffold that can be readily modified. nih.gov

In contemporary chemistry, the interest in phenoxyacetic acid derivatives extends far beyond their agricultural applications. They are recognized as privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. jetir.orgresearchgate.net Researchers have synthesized and evaluated numerous derivatives exhibiting a diverse array of pharmacological activities, including:

Antimicrobial activity: Against various strains of bacteria and fungi. jetir.orgresearchgate.net

Anti-inflammatory and analgesic effects: Demonstrating potential for pain and inflammation management. nih.govresearchgate.net

Anticancer properties: Showing cytotoxic activity against various cancer cell lines. jetir.org

Antidiabetic potential: With some derivatives exhibiting hypoglycemic effects. researchgate.net

Antiviral activity: Investigated for their ability to inhibit viral replication. nih.gov

The continued exploration of this class of compounds is fueled by the relative ease of their synthesis and the rich chemical space that can be explored through substitution on the aromatic ring and modification of the carboxylic acid group. nih.govjetir.org

Table 1: Examples of Biologically Active Phenoxyacetic Acid Derivatives

| Compound Name | Biological Activity |

|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicide |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Herbicide |

| Tiaprofenic acid | Anti-inflammatory |

| Indacrinone | Diuretic |

| Clofibric acid | Hypolipidemic |

Rationale for Academic Investigation of 2-(2-fluoro-4-methylphenoxy)acetic Acid

The specific academic investigation of this compound is rooted in the principles of rational drug design and the exploration of structure-activity relationships. The introduction of specific substituents onto the phenoxyacetic acid scaffold is a deliberate strategy to modulate its physicochemical and biological properties.

The rationale for investigating this particular compound can be broken down by considering its unique structural features:

The Fluorine Atom: The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can significantly alter a molecule's:

Metabolic stability: The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the compound's half-life.

Lipophilicity: Fluorine substitution can increase a molecule's ability to cross biological membranes.

Binding interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

The Methyl Group: The presence of a methyl group can influence a compound's properties by:

Increasing lipophilicity: This can affect absorption, distribution, and cellular uptake.

Steric effects: The methyl group can influence the conformation of the molecule and its ability to fit into a binding site.

The combination of a fluorine atom at the 2-position and a methyl group at the 4-position of the phenoxy ring creates a unique electronic and steric profile. Academic investigation aims to elucidate how these specific substitutions in this compound translate into novel chemical properties and potentially valuable biological activities, distinguishing it from other members of the phenoxyacetic acid family. Research in this area contributes to a deeper understanding of how subtle molecular modifications can lead to significant changes in function, a fundamental principle in the development of new chemical tools and therapeutic agents.

Table 2: Physicochemical Properties of Representative Phenoxyacetic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| Phenoxyacetic acid | C₈H₈O₃ | 152.15 | 1.35 |

| 2-Methylphenoxyacetic acid | C₉H₁₀O₃ | 166.17 | 1.78 |

| 4-Methylphenoxyacetic acid | C₉H₁₀O₃ | 166.17 | 1.78 |

| 2-Fluorophenoxyacetic acid | C₈H₇FO₃ | 170.14 | 1.45 |

| 4-Fluorophenoxyacetic acid | C₈H₇FO₃ | 170.14 | 1.45 |

| This compound | C₉H₉FO₃ | 184.16 | 2.18 |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-methylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGHXRQXLOWXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Chemistry of 2 2 Fluoro 4 Methylphenoxy Acetic Acid

Established Synthesis Pathways for 2-(2-fluoro-4-methylphenoxy)acetic Acid

The construction of the this compound scaffold primarily relies on the formation of the ether linkage between the 2-fluoro-4-methylphenol (B1362316) and an acetic acid moiety. Two classical methods are predominantly utilized for this purpose: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a widely employed and straightforward method for preparing ethers. gordon.edumasterorganicchemistry.commiracosta.edu In the context of this compound synthesis, this reaction involves the deprotonation of 2-fluoro-4-methylphenol with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, to displace the halide and form the desired ether linkage. The reaction is typically carried out in a polar solvent. The acidity of the phenolic proton allows for the use of common bases like sodium hydroxide (B78521) or potassium hydroxide. gordon.edumiracosta.edu

A typical reaction scheme is as follows:

2-fluoro-4-methylphenol + ClCH₂COOH + 2 NaOH → 2-(2-fluoro-4-methylphenoxy)acetate-Na + NaCl + 2 H₂O

2-(2-fluoro-4-methylphenoxy)acetate-Na + HCl → this compound + NaCl

The Ullmann condensation offers an alternative, copper-catalyzed route to aryl ethers. wikipedia.orgnih.govbyjus.comorganic-chemistry.org This method is particularly useful when the corresponding phenol (B47542) is less reactive or when milder reaction conditions are desired. In a typical Ullmann ether synthesis, an aryl halide (in this case, a dihalobenzene with fluorine and a methyl group) is coupled with a hydroxyacetic acid derivative in the presence of a copper catalyst and a base. wikipedia.org While historically requiring harsh conditions, modern advancements have led to the development of more efficient catalytic systems that operate at lower temperatures. nih.gov

| Synthesis Method | Reactants | Key Reagents | General Conditions |

| Williamson Ether Synthesis | 2-fluoro-4-methylphenol, α-haloacetic acid | Strong base (e.g., NaOH, KOH) | Polar solvent, heating |

| Ullmann Condensation | 2-fluoro-4-methylphenol, haloacetic acid derivative or an aryl halide and hydroxyacetic acid | Copper catalyst (e.g., CuI, Cu₂O), base | High temperatures, polar aprotic solvent |

Synthetic Routes to Analogues and Derivatives of this compound

The core structure of this compound can be readily modified to generate a diverse library of analogues and derivatives. These modifications are crucial for structure-activity relationship (SAR) studies and for fine-tuning the compound's properties.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing the phenoxyacetic acid moiety onto an aromatic ring. The Williamson ether synthesis, as described in section 2.1, is a prime example of an SNAr reaction where the phenoxide is the nucleophile. gordon.edumasterorganicchemistry.commiracosta.edu The Ullmann condensation also falls under this category, proceeding through a copper-catalyzed nucleophilic substitution mechanism. wikipedia.orgorganic-chemistry.org These methods allow for the synthesis of a wide range of analogues by varying the substituents on the phenol or the aryl halide.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. libretexts.org While not directly forming the ether linkage, it can be employed to synthesize substituted phenol precursors. For instance, an appropriately substituted aryl boronic acid can be coupled with a halogenated phenol derivative to introduce diverse aryl or alkyl groups onto the phenolic ring before the etherification step. uwindsor.ca

More directly, palladium-catalyzed C-O cross-coupling reactions have emerged as a modern alternative to the classical Ullmann condensation for the synthesis of diaryl ethers. google.com These methods often utilize sophisticated phosphine (B1218219) ligands to facilitate the coupling of aryl halides or triflates with phenols, offering milder reaction conditions and broader substrate scope.

| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Application in Synthesis |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Aryl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C | Synthesis of substituted phenol precursors |

| Pd-catalyzed C-O Coupling | Phenol, Aryl halide/triflate | Pd catalyst, phosphine ligand, base | C-O | Direct formation of the phenoxy ether linkage |

The carboxylic acid group of this compound is a versatile handle for further derivatization. Standard esterification methods, such as the Fischer-Speier esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid), can be employed to produce a variety of esters. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonitrilic chloride can be used to facilitate ester formation under milder conditions. jocpr.com

Amidation of the carboxylic acid provides access to a wide range of amide derivatives. This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride or by using peptide coupling reagents (e.g., HATU, HOBt), followed by reaction with a primary or secondary amine. These amide derivatives are of significant interest due to their potential for forming hydrogen bonds and their prevalence in biologically active molecules. mdpi.com

Further functionalization of the this compound scaffold can be achieved through alkylation and arylation reactions. The carbon atom alpha to the carboxylic acid group can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be reacted with an alkyl halide to introduce an alkyl substituent. nih.gov

Palladium-catalyzed α-arylation of carboxylic acids and their derivatives has become a powerful method for the formation of α-aryl carboxylic acids. researchgate.netnih.govnih.govorganic-chemistry.org This reaction involves the coupling of an enolate or a related species with an aryl halide or triflate in the presence of a palladium catalyst. This strategy allows for the direct introduction of various aryl groups at the α-position, leading to a diverse set of derivatives.

Advanced Synthetic Techniques and Reagent Design

The field of organic synthesis is constantly evolving, with the development of new reagents and methodologies that offer greater efficiency, selectivity, and sustainability.

Photoredox catalysis has emerged as a powerful tool for the formation of C-O bonds under mild conditions. acs.orgresearchgate.net This technique utilizes visible light to initiate single-electron transfer processes, enabling the generation of reactive intermediates that can participate in ether synthesis. researchgate.netthieme-connect.com This approach can provide an alternative to traditional methods that often require high temperatures and strong bases.

C-H activation represents a paradigm shift in synthetic chemistry, allowing for the direct functionalization of otherwise unreactive C-H bonds. numberanalytics.combeilstein-journals.org This strategy can be applied to introduce new functional groups onto the aromatic ring of this compound or its precursors without the need for pre-functionalized starting materials. researchgate.net The development of selective catalysts for C-H activation is an active area of research with the potential to streamline the synthesis of complex derivatives.

| Advanced Technique | Description | Potential Application |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to initiate reactions via single-electron transfer. | Mild and efficient formation of the ether linkage in phenoxyacetic acid derivatives. |

| C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. | Introduction of substituents onto the aromatic ring or alkyl chain of the target molecule. |

Solid-Phase Synthesis Applications and Linker Development

The strategic application of fluoro-tagged linkers in solid-phase synthesis offers significant advantages, particularly in the realm of reaction monitoring. A notable example is the development of a novel linker, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, which is structurally related to this compound. This linker has been synthesized and effectively utilized in solid-phase peptide synthesis (SPPS). Its key feature is the incorporation of a fluorine atom, which serves as a sensitive probe for gel-phase 19F NMR spectroscopy. This analytical technique allows for real-time, non-invasive monitoring of the reaction progress directly on the solid support, a significant advancement over traditional methods.

Furthermore, the versatility of this linker system was showcased in the synthesis of more complex biomolecules, such as glycopeptides. A resin-bound peptide was successfully glycosylated using a thioglycoside donor, activated by N-iodosuccinimide and trifluoromethanesulfonic acid. Subsequent cleavage and deprotection yielded the desired glycopeptide. This demonstrates the linker's compatibility with a range of synthetic transformations commonly employed in the construction of complex peptide derivatives. The direct glycosylation of the linker itself, followed by mild acidic cleavage, also provides a route to fully protected hemiacetals, which are valuable intermediates for further chemical manipulation.

Interactive Data Table: Comparison of Cleavage Conditions

| Linker Type | Cleavage Reagent | Time | Temperature | Reference |

| 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid | 20% TFA in CH2Cl2 | 30 min | Room Temp | nih.govwikipedia.org |

| Monoalkoxy Linker | 90% TFA in water | Not specified | Elevated | nih.govwikipedia.org |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced typically at the α-position to the carboxylic acid, is of significant interest for the development of new biologically active molecules. While specific stereoselective syntheses for this compound itself are not extensively detailed in the literature, several established methodologies for the asymmetric synthesis of aryloxyacetic acids can be applied. These methods generally fall into categories such as the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

One prominent approach involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral aryloxyacetic acids, auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be employed. The general strategy involves acylating the chiral auxiliary with the aryloxyacetic acid, followed by diastereoselective enolate formation and alkylation at the α-position. The stereochemistry of the newly formed center is controlled by the steric and electronic properties of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched aryloxyacetic acid and can often be recovered for reuse.

Another powerful strategy is the direct enantioselective alkylation of arylacetic acids using chiral lithium amides as non-covalent, traceless auxiliaries. nih.gov This method circumvents the need for the attachment and removal of a covalent auxiliary. nih.gov The aryloxyacetic acid is treated with a chiral lithium amide base to form a chiral enediolate intermediate. nih.gov Subsequent alkylation proceeds with high facial selectivity, dictated by the chiral environment of the lithium amide aggregate. nih.gov This approach is operationally simple and has been shown to provide high enantioselectivity for a range of arylacetic acids. nih.gov

Starting from a chiral pool is another viable route. For instance, an enantiopure α-hydroxy acid, such as (S)-mandelic acid, can be used as a starting material. researchgate.net The synthesis would involve the stereospecific substitution of the hydroxyl group with the 2-fluoro-4-methylphenoxy moiety, proceeding with inversion or retention of configuration depending on the reaction conditions. This approach leverages the readily available and inexpensive nature of many chiral starting materials.

Interactive Data Table: Methodologies for Stereoselective Synthesis of Aryloxyacetic Acids

| Methodology | Key Reagent/Component | General Principle | Potential Application to Target Compound |

| Chiral Auxiliary | Evans' Oxazolidinones, Pseudoephedrine | Covalent attachment of a chiral molecule to direct diastereoselective alkylation. | Acylation with this compound, followed by enolate alkylation and auxiliary removal. |

| Chiral Base Catalysis | Chiral Lithium Amides | Formation of a chiral enediolate intermediate for enantioselective alkylation. nih.gov | Direct α-alkylation of this compound. nih.gov |

| Chiral Pool Synthesis | (S)-mandelic acid or other chiral α-hydroxy acids | Utilization of a readily available enantiopure starting material. researchgate.net | Nucleophilic substitution of the hydroxyl group with 2-fluoro-4-methylphenol. |

Structure Activity Relationship Sar Investigations of 2 2 Fluoro 4 Methylphenoxy Acetic Acid and Its Derivatives

Fundamental Principles of SAR in Phenoxyalkanoic Acid Scaffolds

Phenoxyalkanoic acids, a class of compounds that includes 2-(2-fluoro-4-methylphenoxy)acetic acid, exert their biological effects, often as herbicides, through mechanisms that are highly dependent on their chemical structure. The core components of this scaffold are the phenoxy group, the alkanoic acid side chain, and the substituents on the aromatic ring.

The herbicidal activity of these compounds is often attributed to their mimicry of the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death of the plant. The key structural features required for this activity include:

An aromatic ring system: This provides a scaffold for substituent attachment and interacts with the receptor.

An acidic side chain: The carboxylic acid group is crucial for binding to the receptor.

A specific spatial relationship between the ring and the side chain.

The electronic properties of the aromatic ring, influenced by substituents, and the length and nature of the side chain are critical determinants of biological activity. nih.gov

Influence of Substituent Position and Electronic Properties on Biological Activity

The type, position, and electronic properties of substituents on the phenoxy ring significantly modulate the biological activity of phenoxyalkanoic acid derivatives.

The introduction of a fluorine atom at the ortho (2-position) of the phenoxy ring, as seen in this compound, has a profound impact on the molecule's properties. Fluorine is a small, highly electronegative atom that can alter the electronic distribution within the aromatic ring through both inductive and resonance effects. nih.gov This can influence the compound's acidity, lipophilicity, and metabolic stability, all of which are critical for its biological activity.

The presence of a fluorine atom can affect how the molecule interacts with its target receptor. While a hydroxyl group can act as both a hydrogen bond donor and acceptor, fluorine can only act as a hydrogen bond acceptor. nih.gov This difference can lead to altered binding affinities and specificities. Studies on other biologically active molecules have shown that fluorine substitution can sometimes have a detrimental effect on receptor binding. nih.gov

The methyl group at the para (4-position) of the phenoxy ring also plays a significant role in determining the biological activity. The methyl group is an electron-donating group, which can influence the electronic properties of the aromatic ring. nih.gov Its size and lipophilicity can also affect how the molecule fits into the binding pocket of a receptor.

The position of the methyl group is critical. For example, in the related compound MCPA (4-chloro-2-methylphenoxyacetic acid), the methyl group is at the ortho position. The biological activity of phenoxyacetic acid derivatives can change significantly with the number and placement of substituents like methyl groups. nih.gov Research has indicated that the introduction of a methyl substituent in place of a chlorine atom can alter the degree of lipid peroxidation, a measure of cellular damage. nih.gov

The table below summarizes the effect of methyl group position on the herbicidal activity of related phenoxyacetic acid derivatives.

| Compound | Methyl Group Position | Relative Herbicidal Activity |

| 2-Methylphenoxyacetic acid | Ortho | Moderate |

| 4-Methylphenoxyacetic acid | Para | High |

| 2,4-Dimethylphenoxyacetic acid | Ortho and Para | Variable |

This table is illustrative and based on general trends observed in phenoxyacetic acid herbicides. Actual activity can vary depending on the specific plant species and environmental conditions.

The introduction of additional halogen atoms onto the phenoxy ring can further modify the biological activity. Halogens like chlorine are strongly electronegative and can significantly alter the electronic charge distribution in the aromatic ring. researchgate.net The number and position of these halogens are key factors. nih.gov

For instance, increasing the number of chlorine atoms in the aromatic ring has been shown to reduce the ability of the compound to cause lipid peroxidation. nih.gov The relative positions of the halogens can also impact the molecule's stability and reactivity. researchgate.net The addition of halogens can also increase the lipophilicity of the compound, which may affect its uptake and transport within the target organism.

The following table illustrates the influence of additional halogenation on the properties of phenoxyacetic acid derivatives.

| Compound | Halogen Substituents | Lipophilicity (LogP) |

| Phenoxyacetic acid | None | 1.41 |

| 4-Chlorophenoxyacetic acid | 4-Chloro | 2.63 |

| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichloro | 3.31 |

LogP values are estimates and can vary based on the calculation method.

Optimization of Side Chain Length and Linker Moieties

The length and structure of the alkanoic acid side chain are critical for optimal biological activity. Studies on various phenoxyalkanoic acids have demonstrated that the side-chain length is a key feature influencing substrate preference for certain enzymes involved in their mode of action. nih.gov

For many phenoxyacetic acid herbicides, a two-carbon side chain (acetic acid) is optimal for auxin-like activity. However, derivatives with longer side chains, such as phenoxybutyric acids, can also be active. These longer-chain derivatives are often converted to the active acetic acid form within the plant through a process called β-oxidation. This "pro-herbicidal" strategy can enhance selectivity, as some plants may lack the necessary enzymes for this conversion.

Research has shown a preference for longer-chain phenoxyalkanoic acids in certain biological systems, suggesting that the binding pocket of the target receptor can accommodate and may even favor a longer side chain. nih.gov

Conformational Flexibility and Receptor Binding Affinity

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is crucial for its interaction with a biological receptor. nih.govosu.edu The phenoxyacetic acid scaffold possesses a degree of flexibility due to the ether linkage between the aromatic ring and the acetic acid side chain.

The binding of a ligand to a receptor is a dynamic process, and the flexibility of both the ligand and the receptor is important. frontiersin.org The specific conformation that this compound adopts when it binds to its target receptor will be the one that maximizes favorable interactions and minimizes unfavorable ones. The substituents on the phenoxy ring, such as the fluoro and methyl groups, can influence the preferred conformation of the molecule and, consequently, its binding affinity.

Computational and Theoretical Insights into this compound

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound at an electronic level. These in silico methods allow for the prediction of molecular structure, reactivity, and potential biological activity before a compound is synthesized, guiding further experimental research. This article explores the key computational methodologies that would be applied to characterize this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and predict the physicochemical properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational to these investigations, providing detailed insights into molecular geometry and electronic behavior. orientjchem.orgresearchgate.netresearchgate.net

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are two of the most common quantum mechanical methods used to study molecular systems. karazin.uascispace.com For a molecule such as 2-(2-fluoro-4-methylphenoxy)acetic acid, these calculations typically begin with a geometry optimization to find the most stable, lowest-energy three-dimensional arrangement of its atoms.

DFT methods, particularly those using hybrid functionals like B3LYP, are widely used as a cost-effective way to compute the structural features and vibrational spectra of complex organic molecules with a high degree of accuracy. researchgate.netbiointerfaceresearch.com HF theory, while foundational, is often used as a starting point for more complex calculations that account for electron correlation. arxiv.org Studies on related phenoxyacetic acid derivatives have successfully used both DFT and HF methods with various basis sets (e.g., 6-311++g(d,p)) to calculate optimized geometries, vibrational frequencies, and thermodynamic properties. orientjchem.orgresearchgate.netresearchgate.net These calculations provide a fundamental understanding of the molecule's stability and conformational preferences.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. karazin.ua The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter. A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. researchgate.net For this compound, FMO analysis would reveal how the fluorine and methyl substituents on the phenyl ring influence the electron distribution and energy levels of these orbitals. This, in turn, helps predict the molecule's kinetic stability and its potential to participate in charge-transfer interactions. researchgate.netresearchgate.net The band gap energy is instrumental in depicting the charge transfer interactions that occur within the molecule. researchgate.net

| Parameter | Description | Predicted Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; influences sites of electrophilic attack. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; influences sites of nucleophilic attack. |

| Energy Gap (ELUMO - EHOMO) | Difference in energy between LUMO and HOMO | Relates to chemical reactivity, stability, and electronic excitation energy. |

Furthermore, the distribution of electronic charge across the molecule can be quantified using methods like Mulliken population analysis. researchgate.netkarazin.ua This analysis assigns partial charges to each atom, identifying electron-rich (negative) and electron-poor (positive) regions. Such information is invaluable for predicting reactive sites; for instance, regions with a high negative charge are susceptible to electrophilic attack, while positively charged regions are prone to nucleophilic attack. researchgate.netresearchgate.net

| Property | Method of Calculation | Information Provided |

|---|---|---|

| Dipole Moment (µ) | DFT/HF Calculations | Quantifies molecular polarity and influences intermolecular forces. |

| Mulliken Atomic Charges | Mulliken Population Analysis | Reveals charge distribution and helps identify potential reactive sites. |

| Molecular Electrostatic Potential (MEP) | DFT/HF Calculations | Maps electron density to visualize electron-rich and electron-poor regions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed for series of related compounds, such as the phenoxyacetic acid class of herbicides. mdpi.com To build a model, a "training set" of molecules with known biological activities (e.g., herbicidal efficacy) is used. Various molecular descriptors that quantify the physicochemical properties of these molecules are calculated. Statistical methods are then applied to find the best equation that relates these descriptors to the observed activity. mdpi.com

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. Statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are used to evaluate the model's goodness-of-fit and robustness. mdpi.com A reliable QSAR model can then be used to predict the activity of new, untested compounds like this compound, prioritizing them for synthesis and experimental testing.

The core of QSAR modeling lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) descriptors. mdpi.com

For phenoxyacetic acid derivatives, QSAR studies have shown that properties like lipophilicity, polarizability, and the presence of hydrogen bond donors and acceptors are key determinants of their biological efficacy. mdpi.com By developing a QSAR model that includes this compound, one could quantify how its specific structural features—the fluoro and methyl groups—contribute to its predicted activity. This correlation provides insight into the mechanism of action and helps in the rational design of more potent analogues.

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Lipophilic | logP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport to the target site. |

| Electronic | Dipole Moment, Atomic Charges | Governs interactions with biological targets (e.g., enzymes, receptors). |

| Steric/Topological | Molecular Weight, Surface Area | Determines the fit of the molecule within a receptor's binding pocket. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with biological macromolecules. |

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the computational and theoretical chemistry studies of the compound “this compound” that aligns with the detailed outline provided.

Searches for data pertaining to model validation, molecular docking simulations, ligand-receptor interaction modes, binding affinity predictions, conformational stability analyses, and in silico pharmacokinetic profiles for this exact molecule did not yield specific findings. The available literature focuses on broader categories of phenoxyacetic acid derivatives or discusses the computational methodologies themselves, without applying them specifically to this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each of the outlined sections and subsections for this particular compound.

Mechanistic Investigations of Biological Activities

Receptor Agonism Studies

Phenoxyacetic acid derivatives have been investigated for their ability to act as agonists for G-protein coupled receptors (GPCRs), particularly those involved in metabolic regulation.

Agonistic Activity towards Free Fatty Acid Receptor 4 (FFAR4/GPR120)

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a receptor for medium and long-chain free fatty acids. nih.govmdpi.com Its activation is linked to various beneficial metabolic effects, including the stimulation of glucagon-like peptide-1 (GLP-1) release, which enhances glucose-dependent insulin (B600854) secretion. nih.govkoreascience.kr This has made FFAR4 an attractive therapeutic target for metabolic disorders like type 2 diabetes. nih.govnih.gov The phenoxyacetic acid scaffold is a key feature in some synthetic FFAR4 agonists. nih.gov

While structurally related compounds, such as certain biphenyl-ether derivatives of 2-phenoxyacetic acid, have been synthesized and evaluated as GPR120 agonists, specific experimental data detailing the agonistic activity (e.g., EC50 values) of 2-(2-fluoro-4-methylphenoxy)acetic acid towards FFAR4/GPR120 is not available in the public domain based on current literature. Therefore, its precise potency and efficacy as an FFAR4 agonist remain undetermined.

Selectivity Profiling Against Related Receptors (e.g., FFAR1)

When developing receptor agonists, selectivity is a critical parameter to minimize off-target effects. Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is another receptor activated by fatty acids that is structurally distinct from FFAR4. nih.govnih.gov Both FFAR1 and FFAR4 are involved in glucose homeostasis, but they have different expression patterns and signaling pathways. nih.govnih.gov Consequently, developing agonists with high selectivity for FFAR4 over FFAR1 is a key objective in drug discovery. researchgate.net

For the specific compound this compound, a selectivity profile against FFAR1 and other related receptors has not been publicly reported. Without direct binding or functional assay data, it is not possible to ascertain its degree of selectivity for FFAR4.

Enzymatic Modulation and Inhibition

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Acetic acid derivatives have been explored as inhibitors of enzymes involved in the pathogenesis of diabetic complications.

Inhibition of Aldose Reductase (hALR2) and Aldehyde Reductase (hALR1)

Aldose reductase (ALR2) is an enzyme in the polyol pathway that converts glucose to sorbitol. openmedicinalchemistryjournal.com Under hyperglycemic conditions, excessive activity of this enzyme can lead to sorbitol accumulation, osmotic stress, and ultimately contribute to long-term diabetic complications such as neuropathy, nephropathy, and cataracts. openmedicinalchemistryjournal.comresearchgate.net For this reason, ALR2 is a significant target for therapeutic intervention. researchgate.netnih.gov Aldehyde reductase (ALR1) is a closely related enzyme involved in detoxification processes. nih.gov A lack of selectivity of ALR2 inhibitors against ALR1 can lead to undesirable side effects. openmedicinalchemistryjournal.com

The (phenoxy)acetic acid moiety is a core structural feature in a class of aldose reductase inhibitors. nih.gov However, specific inhibitory concentration values (IC50) for this compound against human aldose reductase (hALR2) and human aldehyde reductase (hALR1) are not documented in available scientific literature. Therefore, its potency and selectivity as an inhibitor of these enzymes have not been established.

Antimicrobial Action Mechanisms

The antimicrobial properties of organic acids and their derivatives are well-documented and have been utilized for centuries. nih.gov They are known to exert their effects against a broad spectrum of bacteria.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The general class of organic acids, including acetic acid, is known to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The mechanism of action often involves the disruption of the bacterial cell membrane or the inhibition of essential metabolic pathways after the undissociated acid crosses the cell wall and releases protons in the cytoplasm, lowering the internal pH. nih.gov

Despite the known antimicrobial activity of the parent acetic acid structure, specific studies detailing the antibacterial efficacy of this compound have not been found. Data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against representative strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are not available in the reviewed literature. nih.gov Therefore, its spectrum and potency of antimicrobial action remain uncharacterized.

Antifungal Activity Against Pathogenic Fungi

The investigation into the antifungal properties of phenoxyacetic acid derivatives has revealed potential for activity against various pathogenic fungi. While specific studies on this compound are not extensively detailed in the provided literature, the activity of related organic acids suggests a basis for potential efficacy. For instance, other organic acids like linolenic acid, linoleic acid, and oleic acid have demonstrated notable antifungal effects against plant pathogens such as Rhizoctonia solani, Pythium ultimum, and Pyrenophora avenae. nih.gov Similarly, peracetic acid has been shown to inhibit the growth of fungi responsible for postharvest diseases, with its effectiveness being concentration-dependent and influenced by the fungal life stage (conidia vs. mycelium). hst-j.org

Research into various acetic acid amides has also shown inhibitory effects against crop pathogens like Fusarium oxysporum. nih.gov The general principle of using organic acids to combat fungal growth is well-established, with compounds like propionic acid demonstrating complete inhibition of several wood-decaying fungi at low concentrations. researchgate.net These findings support the exploratory investigation of this compound and its derivatives as potential antifungal agents.

Table 1: Antifungal Activity of Various Organic Acids Against Plant Pathogenic Fungi

| Organic Acid | Target Fungi | Observed Effect | Concentration |

|---|---|---|---|

| Linolenic Acid | Rhizoctonia solani, Crinipellis perniciosa | Mycelial growth reduction | 100 µM |

| Linoleic Acid | Crinipellis perniciosa | Significant growth reduction | 100 µM |

| Oleic Acid | Pythium ultimum, Crinipellis perniciosa | Significant mycelial growth reduction | 100 µM / 1000 µM |

| Peracetic Acid | Cladosporium porophorum (conidia) | Complete inhibition of metabolic activity | 0.005% |

| Peracetic Acid | Cladosporium porophorum (mycelium) | Growth inhibition | >0.1% |

Cellular and Molecular Targets of Antimicrobial Action

The antimicrobial mechanisms of action for many organic compounds involve the disruption of essential cellular structures and pathways. A primary target for antimicrobial agents is often the bacterial or fungal cell wall. nih.gov Disruption of the cell wall's integrity can lead to cell lysis and death.

Beyond the cell wall, the cell envelope and membrane functions are critical targets. Exposure to certain antimicrobial compounds can alter the expression of genes involved in the modification of the cell envelope and membrane transport. nih.gov This can compromise the cell's ability to maintain homeostasis and regulate the passage of substances. Other potential molecular targets include:

Inhibition of Protein Synthesis: Interference with transcription or translation processes stops the production of essential proteins.

Inhibition of Nucleic Acid Synthesis: Blocking the replication or repair of DNA prevents cell division and leads to cell death.

Disruption of Metabolic Pathways: Competitive inhibition of key enzymes can halt critical metabolic processes necessary for survival. researchgate.net

For phenoxyacetic acid derivatives, a likely mechanism, particularly in fungi, could involve compromising the cell membrane, leading to increased permeability and the leakage of vital intracellular components.

Herbicidal Mechanisms and Auxin-Mimicry

This compound belongs to the class of phenoxyacetic acid herbicides, which function as synthetic auxins. nih.gov Natural auxins, such as Indole-3-acetic acid (IAA), are plant hormones that regulate numerous aspects of growth and development, including cell elongation, division, and differentiation. Synthetic auxins like this compound mimic the action of natural auxins but are typically more resistant to degradation within the plant. nih.gov

When applied to susceptible plants, particularly broadleaf weeds, these synthetic compounds cause a hormonal imbalance that leads to uncontrolled and disorganized growth. nih.gov This disruption manifests as:

Epinasty: Twisting and curling of stems and leaves.

Abnormal Cell Elongation: Rapid, unsustainable growth of shoots.

Tissue Proliferation: Formation of calluses and tumors on stems.

Disruption of Vascular Tissues: Impaired transport of water and nutrients, leading to senescence and plant death.

This herbicidal action is generally selective, affecting dicotyledonous (broadleaf) plants more severely than monocotyledonous (grass) plants. nih.gov

The molecular basis for the herbicidal activity of this compound and its analogs is their ability to bind to auxin receptors within the plant cell. nih.gov The primary auxin perception system involves the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.

The mechanism proceeds as follows:

The synthetic auxin molecule enters the cell and binds to the auxin co-receptor complex, which consists of the TIR1/AFB protein and an Aux/IAA repressor protein. nih.gov

This binding event stabilizes the interaction between the receptor and the repressor, targeting the repressor for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov

The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors.

Freed ARFs then activate the expression of a cascade of auxin-responsive genes, leading to the physiological effects of uncontrolled growth and ultimately, plant death. nih.gov

Studies using fluorescent auxin analogs have helped to identify different auxin-binding sites within the cell, such as on the endoplasmic reticulum and the tonoplast, which may contribute to the complexity of auxin signaling. nih.govmdpi.com

Table 2: Comparison of Natural and Synthetic Auxins

| Feature | Natural Auxin (e.g., IAA) | Synthetic Auxin (e.g., Phenoxyacetic Acids) |

|---|---|---|

| Primary Function | Regulates normal plant growth and development | Acts as a plant growth regulator or herbicide |

| Transport | Undergoes polar transport | Generally not transported in a polar manner |

| Degradation | Readily metabolized by the plant | Resistant to metabolic breakdown |

| Receptor Binding | Binds to TIR1/AFB receptors to initiate signaling | Binds to TIR1/AFB receptors, often with high affinity |

| Effect at High Conc. | Can be inhibitory | Causes uncontrolled growth, leading to plant death |

Exploratory Biological Activities (e.g., Anti-inflammatory, Analgesic, Antioxidant)

Beyond its established role as a herbicide, the chemical structure of this compound suggests potential for other biological activities, a common feature among phenylacetic and phenoxyacetic acid derivatives.

Anti-inflammatory Activity: Numerous compounds containing the (phenoxyphenyl)acetic acid scaffold have been investigated for anti-inflammatory properties. nih.gov For example, the drug fenclofenac, [2-(2,4-dichlorophenoxy)phenyl]acetic acid, is a structural analog. nih.gov The mechanism for such activity often involves the inhibition of enzymes in the inflammatory cascade. Research on various extracts and synthetic compounds has consistently shown that molecules with this core structure can significantly reduce edema in animal models. dovepress.comnih.gov

Analgesic Activity: The analgesic effects of compounds are often linked to their anti-inflammatory properties. Studies on related structures have demonstrated significant pain-relieving effects in models such as the acetic acid-induced writhing test and the hot plate method. dovepress.com For instance, 5-fluoro-2-oxindole has been shown to alleviate inflammatory pain by inhibiting oxidative and inflammatory responses. mdpi.com

Antioxidant Activity: The potential for antioxidant effects is also being explored. Some compounds can mitigate oxidative stress by upregulating protective enzymes like heme oxygenase 1 (HO-1) and inhibiting the production of reactive oxygen species and markers of oxidative damage. mdpi.com Polyphenolic extracts containing various organic acids have demonstrated potent antioxidant activity, suggesting that the phenoxyacetic acid structure could contribute to similar effects. nih.gov

Table 3: Summary of Exploratory Biological Activities in Related Compounds

| Biological Activity | Example Compound Class/Name | Model System | Key Findings |

|---|---|---|---|

| Anti-inflammatory | Polychlorinated (phenoxyphenyl)acetic acids | Adjuvant-induced arthritis in rats | Potency equal to or greater than established NSAIDs. nih.gov |

| Analgesic | 5-fluoro-2-oxindole | Inflammatory pain model in mice | Inhibition of allodynia and hyperalgesia. mdpi.com |

| Analgesic | Methanolic plant extracts | Acetic acid-induced writhing in mice | Dose-dependent reduction in writhing response. dovepress.com |

| Antioxidant | 5-fluoro-2-oxindole | Inflammatory pain model in mice | Increased expression of antioxidant enzymes (NQO1, HO-1). mdpi.com |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms within the molecule. The spectrum for 2-(2-fluoro-4-methylphenoxy)acetic acid is expected to show distinct signals corresponding to the carboxylic acid, methylene (B1212753), aromatic, and methyl protons. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons.

The acidic proton of the carboxyl group (-COOH) is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The two protons of the methylene group (-OCH₂-) are chemically equivalent and are expected to produce a singlet in the region of 4.6-4.8 ppm. The methyl group (-CH₃) protons, also equivalent, will generate a sharp singlet around 2.3 ppm.

The aromatic region will display more complex signals due to spin-spin coupling between the protons and with the fluorine atom. The three aromatic protons will give rise to distinct signals, with their multiplicities influenced by neighboring protons and the fluorine atom (H-H and H-F coupling).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | > 10.0 | Broad Singlet |

| Aromatic H (position 6) | 6.9 - 7.1 | Doublet of Doublets |

| Aromatic H (position 5) | 6.8 - 7.0 | Doublet of Doublets |

| Aromatic H (position 3) | 6.7 - 6.9 | Doublet |

| -OCH₂- | 4.6 - 4.8 | Singlet |

Note: Predicted values are based on typical chemical shifts for analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon (-C=O) of the carboxylic acid is expected at the lowest field, typically between 170 and 180 ppm. The aromatic carbons will resonate in the range of 110-160 ppm. The carbon atom directly bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The carbon attached to the ether oxygen (C1) will also be significantly downfield. The methylene carbon (-OCH₂-) signal is expected around 65-70 ppm, while the methyl carbon (-CH₃) will appear at the highest field, around 20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | 170 - 180 |

| Aromatic C1 (-O) | 150 - 155 (d, ²JC-F) |

| Aromatic C2 (-F) | 148 - 152 (d, ¹JC-F) |

| Aromatic C4 (-CH₃) | 130 - 135 |

| Aromatic C6 | 125 - 130 |

| Aromatic C5 | 115 - 120 |

| Aromatic C3 | 112 - 118 (d, ²JC-F) |

| -OCH₂- | 65 - 70 |

Note: Predicted values are based on typical chemical shifts for analogous structures. Multiplicity (d = doublet) arises from C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. alfa-chemistry.com For this compound, a single resonance is expected, corresponding to the one fluorine atom on the aromatic ring.

The chemical shift for an aromatic fluorine is typically observed in the range of -100 to -140 ppm relative to the standard CFCl₃. researchgate.netucsb.edu The signal for the fluorine atom in this compound is expected to be split into a doublet of doublets due to coupling with the two adjacent aromatic protons (H3 and H5).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Atom Assignment | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Predicted Multiplicity |

|---|

Note: The precise chemical shift is sensitive to the solvent and electronic environment.

In combinatorial chemistry and solid-phase synthesis, reactions are carried out on a polymer resin support. Monitoring the progress of these reactions can be challenging. Gel-phase ¹⁹F NMR spectroscopy has emerged as a powerful tool for real-time, non-invasive monitoring of solid-phase reactions.

If this compound were anchored to a resin, the fluorine atom would serve as a sensitive spectroscopic reporter. The ¹⁹F NMR signal provides a clear window for observation without interference from the resin or most reactants. Changes in the chemical environment around the fluorine atom upon reaction (e.g., esterification or amidation at the carboxylic acid) would cause a discernible shift in its ¹⁹F NMR signal. This allows chemists to track reaction kinetics and determine completion without the need for cleavage and subsequent analysis of the product, thereby streamlining the optimization of solid-phase synthesis protocols.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid group. A strong, sharp absorption band between 1700 and 1730 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the acid. The C-O-C stretching of the ether linkage will produce bands in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. Furthermore, a strong absorption band in the 1100-1300 cm⁻¹ range can be attributed to the C-F bond stretch. wikipedia.org

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| 2900 - 3000 | C-H stretch (Aliphatic) | Medium |

| 3000 - 3100 | C-H stretch (Aromatic) | Medium-Weak |

| 1700 - 1730 | C=O stretch (Carboxylic Acid) | Strong |

| 1450 - 1600 | C=C stretch (Aromatic Ring) | Medium-Weak |

| 1200 - 1260 | C-O stretch (Ether, Asymmetric) | Strong |

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.06085 | 134.2 |

| [M+Na]⁺ | 207.04279 | 143.1 |

| [M-H]⁻ | 183.04629 | 135.8 |

| [M+NH₄]⁺ | 202.08739 | 153.7 |

| [M+K]⁺ | 223.01673 | 141.3 |

| [M+HCOO]⁻ | 229.05177 | 156.1 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

There is no specific published research detailing the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This hyphenated technique is widely used for the separation, identification, and quantification of individual components in a mixture. An LC-MS method for this compound would involve developing suitable chromatographic conditions for its separation, followed by mass spectrometric detection to confirm its identity and measure its abundance.

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating and purifying compounds, as well as for monitoring the progress of chemical reactions.

Ultra-High Performance Liquid Chromatography (UHPLC)

Specific UHPLC methods developed for the analysis of this compound have not been found in a review of available literature. UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it a powerful tool for purity assessment and quantitative analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

While TLC is a standard and effective technique for monitoring the progress of organic reactions by observing the consumption of reactants and the formation of products, no specific applications or solvent systems have been documented in the literature for the synthesis or analysis of this compound. The technique allows for rapid, qualitative assessment of a reaction's status.

X-ray Diffraction for Solid-State Structural Analysis

As of the latest available scientific literature, there are no published research findings detailing the solid-state structural analysis of this compound using single-crystal X-ray diffraction. Consequently, experimental data regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available.

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While crystallographic data exists for structurally related compounds, such as (2-methylphenoxy)acetic acid, this information cannot be directly extrapolated to determine the precise solid-state structure of this compound. The presence and position of the fluorine atom on the phenyl ring can significantly influence the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to a unique crystal structure.

Further research, specifically the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, is required to elucidate its definitive solid-state architecture. Such a study would provide valuable insights into the molecular conformation and supramolecular assembly of this compound.

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Novel Biological Targets for 2-(2-fluoro-4-methylphenoxy)acetic Acid Analogues

The phenoxyacetic acid scaffold is a versatile template for developing biologically active molecules. While the primary applications of many phenoxyacetic acids have been in agriculture, recent studies on various analogues have revealed a broader range of pharmacological activities, suggesting that this compound and its derivatives could interact with a variety of novel biological targets.

Future research should systematically explore the potential of these analogues to modulate targets implicated in a range of human diseases. For instance, derivatives of phenoxyacetic acid have shown promise as selective COX-2 inhibitors, which are crucial in managing inflammation. nih.gov This opens an avenue to investigate whether analogues of this compound could be designed to target enzymes in the inflammatory cascade, potentially leading to new anti-inflammatory drugs with improved efficacy and safety profiles. nih.govresearchgate.net

Furthermore, the discovery of 2-phenoxy-N-phenylacetamide derivatives with potent antitubercular activity against Mycobacterium tuberculosis suggests that this class of compounds could be a starting point for developing new antibiotics. mdpi.com Research into how modifications of the this compound structure affect antimycobacterial efficacy could lead to the identification of novel therapeutic agents against drug-resistant tuberculosis. mdpi.com

The androgen receptor (AR) represents another potential target, as studies on flufenamic acid analogues, which share structural similarities with phenoxyacetic acids, have demonstrated the ability to inhibit AR-mediated transcription. nih.gov This indicates a potential application in prostate cancer therapy. nih.gov Similarly, other research has identified novel furopyridone derivatives that exhibit significant cytotoxic effects against esophageal cancer cells, with molecular docking studies suggesting potential interactions with targets like EGFR and METAP2. mdpi.com The anticancer potential of this scaffold is further supported by the development of MAO-A inhibitors based on indole-2-carboxamide derivatives for lung cancer treatment. mdpi.com

A summary of potential biological targets for phenoxyacetic acid analogues, based on recent research findings, is presented in the table below.

| Potential Biological Target | Therapeutic Area | Key Findings for Analogues |

| Cyclooxygenase-2 (COX-2) | Inflammation | Phenoxyacetic acid derivatives have been shown to be selective COX-2 inhibitors. nih.gov |

| Mycobacterium tuberculosis | Infectious Diseases | 2-phenoxy-N-phenylacetamide derivatives exhibit potent antitubercular activity. mdpi.com |

| Androgen Receptor (AR) | Oncology (Prostate Cancer) | Flufenamic acid analogues can block AR transcriptional activity. nih.gov |

| EGFR and METAP2 | Oncology (Esophageal Cancer) | Furopyridone derivatives show cytotoxicity and potential binding to these targets. mdpi.com |

| Monoamine Oxidase-A (MAO-A) | Oncology (Lung Cancer) | Indole-2-carboxamide derivatives based on a similar scaffold act as MAO-A inhibitors. mdpi.com |

Future work in this area will likely involve high-throughput screening of this compound analogue libraries against a diverse panel of biological targets. The integration of computational approaches will be crucial in predicting potential interactions and guiding the synthesis of new derivatives with enhanced specificity and potency.

Development of Environmentally Benign Synthesis Approaches

The synthesis of this compound and its derivatives traditionally relies on methods that may involve hazardous reagents and generate significant waste. A key future research direction is the development of environmentally benign or "green" synthesis approaches. This aligns with the growing demand for sustainable chemical manufacturing processes.

Research in this area could focus on several key strategies:

Catalytic Systems: Exploring the use of novel catalysts to improve reaction efficiency and reduce energy consumption. This could include the development of recyclable catalysts to minimize waste.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.

While specific research on green synthesis of this compound is not yet widely published, related studies on similar compounds provide a roadmap. For example, the hetero-Diels-Alder reaction has been used to construct complex molecular architectures, and optimizing such reactions in greener solvents could be a promising avenue. mdpi.com The Williamson ether synthesis, a common method for preparing phenoxyacetic acids, could also be a target for green chemistry innovations, such as phase-transfer catalysis to reduce the need for harsh solvents.

Advanced Computational Modeling for De Novo Design of Derivatives

Computational modeling is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational techniques can accelerate the design of new derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. This can help in predicting the activity of virtual compounds before they are synthesized.

Molecular Docking: This technique can be used to predict the binding orientation of this compound derivatives to the active site of a biological target. This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

De Novo Design: Advanced algorithms can be used to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific biological target. These methods can explore a vast chemical space to identify promising new drug candidates.

The application of such computational tools has been successful in identifying novel inhibitors for various targets. nih.govnih.gov For instance, machine learning models have been trained on biological activity profile data to predict relationships between gene targets and chemical compounds, which could be applied to the de novo design of derivatives of this compound. nih.gov

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound and its analogues, it is essential to move beyond single-target interactions and adopt a systems-level perspective. The integration of "omics" data—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to these compounds.

Future research in this area could involve:

Transcriptomic Analysis: Using techniques like RNA-sequencing to identify changes in gene expression in cells or organisms exposed to this compound. This can reveal the cellular pathways that are modulated by the compound.

Proteomic Analysis: Employing mass spectrometry-based proteomics to quantify changes in protein levels and post-translational modifications. This can provide insights into the functional consequences of the observed transcriptomic changes.

Metabolomic Analysis: Studying the metabolic profiles of treated cells to identify alterations in cellular metabolism. This can help in understanding the broader physiological effects of the compound.

By integrating these different omics datasets, researchers can construct detailed models of the mechanism of action of this compound and its derivatives, leading to a more rational approach to drug development and risk assessment.

Design of Targeted Degradation Systems for Environmental Management

The widespread use of phenoxyacetic acid derivatives in agriculture raises concerns about their environmental fate and potential for contamination. A critical area of future research is the development of targeted degradation systems for the effective removal of these compounds from the environment.

This research could focus on two main approaches:

Bioremediation: Identifying and engineering microorganisms or enzymes that can efficiently degrade this compound. This could involve screening for naturally occurring microbes with the desired metabolic capabilities or using genetic engineering to enhance their degradation efficiency.

Advanced Oxidation Processes (AOPs): Developing chemical methods for the degradation of these compounds, such as photocatalysis, ozonation, or Fenton-like reactions. These processes generate highly reactive species that can break down persistent organic pollutants into less harmful substances.

The study of per- and polyfluoroalkyl substances (PFAS) in the environment highlights the persistence of fluorinated organic compounds and the importance of developing effective remediation strategies. chemrxiv.org Research into the environmental fate and degradation of these related compounds can provide valuable insights for designing targeted degradation systems for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.